molecular formula C20H25ClN4O3 B11004215 methyl N-{[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-isoleucinate

methyl N-{[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-isoleucinate

Cat. No.: B11004215
M. Wt: 404.9 g/mol
InChI Key: PJKHFXQCEFVQRK-QSVGPNOESA-N
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Description

METHYL (2S,3R)-2-({[4-(3-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOATE is a complex organic compound with a unique structure that includes a chlorophenyl group, an imidazo[4,5-c]pyridine ring, and a methylpentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,3R)-2-({[4-(3-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOATE typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine ring and the subsequent attachment of the chlorophenyl and methylpentanoate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,3R)-2-({[4-(3-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

METHYL (2S,3R)-2-({[4-(3-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL (2S,3R)-2-({[4-(3-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-c]pyridine derivatives and chlorophenyl-containing molecules. Examples include:

    IMIDAZO[4,5-C]PYRIDINE-5-YL derivatives: These compounds share the core imidazo[4,5-c]pyridine structure but differ in their substituents.

    CHLOROPHENYL derivatives: Compounds containing the chlorophenyl group with different functional groups attached.

Uniqueness

METHYL (2S,3R)-2-({[4-(3-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H25ClN4O3

Molecular Weight

404.9 g/mol

IUPAC Name

methyl (2S,3R)-2-[[4-(3-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-3-methylpentanoate

InChI

InChI=1S/C20H25ClN4O3/c1-4-12(2)16(19(26)28-3)24-20(27)25-9-8-15-17(23-11-22-15)18(25)13-6-5-7-14(21)10-13/h5-7,10-12,16,18H,4,8-9H2,1-3H3,(H,22,23)(H,24,27)/t12-,16+,18?/m1/s1

InChI Key

PJKHFXQCEFVQRK-QSVGPNOESA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=CC=C3)Cl)N=CN2

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=CC=C3)Cl)N=CN2

Origin of Product

United States

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